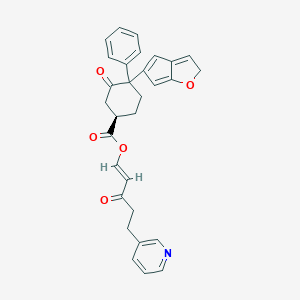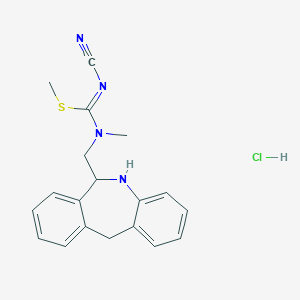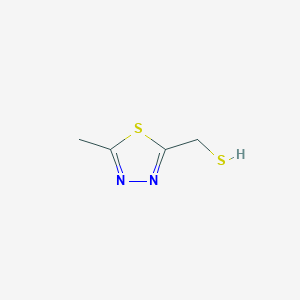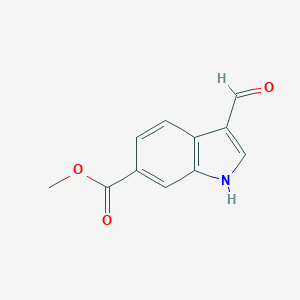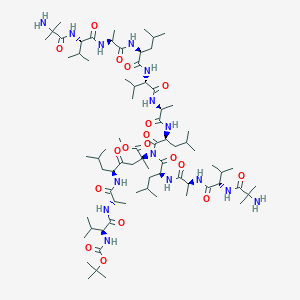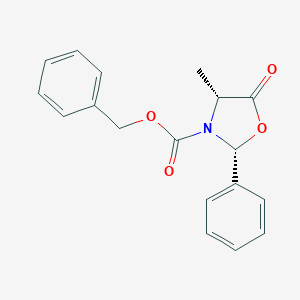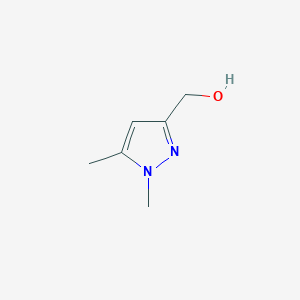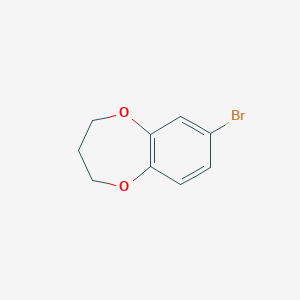
7-bromo-3,4-dihydro-2H-1,5-benzodioxépine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities. It can be used as a starting material for the synthesis of bioactive molecules that may have applications in drug discovery and development .
Medicine: In the field of medicine, derivatives of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine are investigated for their potential therapeutic properties. These derivatives may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial applications, including the manufacture of polymers and advanced materials .
Mécanisme D'action
Mode of Action
It is known that the compound has a benzodioxepine ring, which is a common feature in many biologically active compounds. This suggests that it may interact with its targets in a similar manner to other benzodioxepine derivatives.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details on how such factors affect the action of 7-bromo-3,4-dihydro-2h-1,5-benzodioxepine are currently unknown .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine typically involves the bromination of 3,4-dihydro-2H-1,5-benzodioxepine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzodioxepine ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity . The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can introduce hydroxyl groups .
Comparaison Avec Des Composés Similaires
3,4-dihydro-2H-1,5-benzodioxepine: This compound lacks the bromine atom and has different chemical properties and reactivity.
7-chloro-3,4-dihydro-2H-1,5-benzodioxepine: Similar to 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine but with a chlorine atom instead of bromine.
7-fluoro-3,4-dihydro-2H-1,5-benzodioxepine: Contains a fluorine atom, which imparts different electronic and steric effects compared to bromine.
Uniqueness: 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine is unique due to the presence of the bromine atom, which influences its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile building block in synthetic chemistry .
Propriétés
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCHNKNSOZJHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380041 | |
| Record name | 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147644-11-9 | |
| Record name | 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
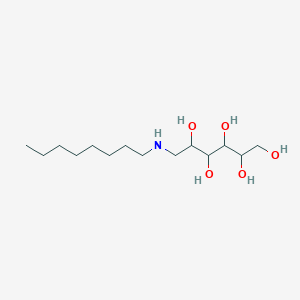


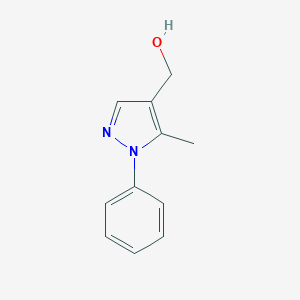
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)
